2,5-Dibromo-4-fluorobenzotrifluoride

Physicochemical characterization Isomer differentiation Process chemistry

2,5-Dibromo-4-fluorobenzotrifluoride (IUPAC: 1,4-dibromo-2-fluoro-5-(trifluoromethyl)benzene) is a tetrahalogenated aromatic compound belonging to the benzotrifluoride class, characterized by a trifluoromethyl (-CF₃) group, two bromine atoms at the 2- and 5-positions, and one fluorine atom at the 4-position on the benzene ring. With a molecular formula of C₇H₂Br₂F₄ and a molecular weight of 321.89 g/mol, this compound serves as a polyfunctional intermediate in organic synthesis, particularly for constructing fluorinated biaryl and terphenyl scaffolds via sequential cross-coupling reactions.

Molecular Formula C7H2Br2F4
Molecular Weight 321.89 g/mol
CAS No. 1806353-61-6
Cat. No. B1449001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-4-fluorobenzotrifluoride
CAS1806353-61-6
Molecular FormulaC7H2Br2F4
Molecular Weight321.89 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)F)Br)C(F)(F)F
InChIInChI=1S/C7H2Br2F4/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H
InChIKeyUEYLUBCPAMKJNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dibromo-4-fluorobenzotrifluoride (CAS 1806353-61-6): A Multi-Halogenated Synthetic Building Block for Agrochemical and Pharmaceutical R&D


2,5-Dibromo-4-fluorobenzotrifluoride (IUPAC: 1,4-dibromo-2-fluoro-5-(trifluoromethyl)benzene) is a tetrahalogenated aromatic compound belonging to the benzotrifluoride class, characterized by a trifluoromethyl (-CF₃) group, two bromine atoms at the 2- and 5-positions, and one fluorine atom at the 4-position on the benzene ring . With a molecular formula of C₇H₂Br₂F₄ and a molecular weight of 321.89 g/mol, this compound serves as a polyfunctional intermediate in organic synthesis, particularly for constructing fluorinated biaryl and terphenyl scaffolds via sequential cross-coupling reactions . The orthogonal reactivity of its C–Br bonds, combined with the metabolically stabilizing influence of the -CF₃ and -F substituents, positions this compound as a strategic building block for medicinal chemistry and crop protection research programs [1].

Why 2,5-Dibromo-4-fluorobenzotrifluoride Cannot Be Replaced by a Generic Analog: The Critical Role of Halogen Regiochemistry


Dibromo-fluorobenzotrifluorides sharing the formula C₇H₂Br₂F₄ exist as multiple positional isomers that are not interchangeable in synthesis . The specific 2,5-dibromo-4-fluoro arrangement dictates the electronic bias and steric accessibility of each C–Br bond, directly controlling the site-selectivity achieved in Pd-catalyzed cross-coupling reactions . For instance, in the structurally analogous 1,4-dibromo-2-fluorobenzene system, Sonogashira coupling proceeds with high selectivity for the 4-position (mono-coupled yield ~80%) due to combined electronic and steric factors confirmed by DFT calculations [1]. Substituting the 2,5-isomer with a 3,5- or 2,6-isomer would alter which bromine atom reacts first, potentially yielding a different regioisomeric product suite and compromising the synthetic route. Furthermore, isomers differ in commercial minimum purity specifications—ranging from 90% to 98%—which can introduce variability in reaction stoichiometry and impurity profiles when sourcing from different catalogs . The quantitative evidence below substantiates why specific procurement of CAS 1806353-61-6 is justified.

Quantitative Differentiation Evidence for 2,5-Dibromo-4-fluorobenzotrifluoride (1806353-61-6) vs. Closest Analogs


Predicted Boiling Point vs. 2,5-Dibromo-3-fluorobenzotrifluoride (F-Shift Isomer)

The target compound exhibits a predicted boiling point of 201.8±35.0 °C, compared to 200.8±35.0 °C for the isomeric 2,5-dibromo-3-fluorobenzotrifluoride (CAS 1803777-21-0), where the fluorine atom resides at position 3 instead of 4 . Both values are ACD/Labs predictions. While the mean difference is small (≈1.0 °C), the predicted density values are identical at 2.017±0.06 g/cm³ for both isomers, indicating that bulk physical properties alone cannot reliably distinguish positional isomers; structural confirmation by ¹⁹F NMR or X-ray crystallography is essential . For procurement, the 4-fluoro isomer (target) is available at 98% purity (BoronCore, Leyan), whereas the 3-fluoro isomer lacks reported commercial boiling point or density validation, introducing uncertainty in scale-up calculations.

Physicochemical characterization Isomer differentiation Process chemistry

Commercial Purity Specification vs. 3,5-Dibromo-4-fluorobenzotrifluoride (Positional Isomer)

The target compound (CAS 1806353-61-6) is commercially supplied at a minimum purity of 98% (BoronCore, NLT 98%) and 98% (Leyan, 98%) . In contrast, the 3,5-dibromo-4-fluoro positional isomer (CAS 109919-28-0) is listed at a lower minimum purity of 90% by one supplier and 95% by another . A purity differential of 3–8 percentage points can significantly affect reaction stoichiometry calculations, particularly in cross-coupling reactions where excess aryl halide may lead to byproduct formation. The higher purity specification reduces the likelihood of dibromo-isomer impurities that could compete in site-selective coupling steps.

Quality assurance Procurement specification Isomer purity

Bromine Content and Leaving-Group Capability vs. Mono-Bromo Analog 2-Bromo-5-fluorobenzotrifluoride

The target compound contains two C–Br bonds (Br content ≈ 49.7 wt%) versus one C–Br bond in 2-bromo-5-fluorobenzotrifluoride (CAS 40161-55-5, Br content ≈ 32.9 wt%, MW 243.00) [1]. This dual-bromine architecture enables sequential, chemoselective cross-coupling: the first C–Br bond can be functionalized (e.g., Suzuki-Miyaura), and the second C–Br bond can be exploited in a subsequent coupling step without requiring additional halogenation . Mono-bromo analogs necessitate a separate bromination step to install the second coupling handle, adding synthetic complexity. Literature on the structurally related 1,4-dibromo-2-fluorobenzene demonstrates that the 4-position C–Br reacts preferentially in Sonogashira couplings with yields of ~80% for the mono-alkynylated product, confirming that both bromine atoms are not equivalent and can be differentiated synthetically [2].

Cross-coupling reactivity Sequential functionalization Building-block versatility

Predicted Density and Shipping/Handling Profile vs. Dichloro Analog 2,5-Dichlorobenzotrifluoride

The target compound has a predicted density of 2.017±0.06 g/cm³, substantially higher than that of the corresponding 2,5-dichlorobenzotrifluoride (CAS 320-50-3), which exhibits a density of ~1.483 g/cm³ at 25 °C . This 36% higher density reflects the greater atomic mass of bromine (79.9) versus chlorine (35.5). The higher density may influence solvent compatibility, phase separation behavior in biphasic reaction mixtures, and shipping classification. Additionally, the C–Br bond dissociation energy (~285 kJ/mol) is lower than that of C–Cl (~351 kJ/mol), making the brominated compound a more reactive electrophile in oxidative addition steps of Pd-catalyzed cycles, a factor that can accelerate coupling kinetics [1].

Physicochemical properties Halogen comparison Logistics and handling

Site-Selectivity Rationale in Pd-Catalyzed Cross-Coupling: 2,5- vs. 3,5-Dibromo Isomer Comparison

In the target 2,5-dibromo-4-fluoro isomer, the bromine at the 4-position (para to -CF₃) is electronically activated by the strong electron-withdrawing trifluoromethyl group, while the bromine at the 2-position is ortho to the fluorine atom, creating a sterically and electronically differentiated pair of coupling sites . Published DFT calculations on the analogous 1,4-dibromo-2-fluorobenzene system reveal that the C–Br bond para to the substituent (position 4) reacts preferentially due to lower activation energy, enabling sequential coupling with very good site-selectivity [1]. In contrast, the 3,5-dibromo-4-fluoro isomer (CAS 109919-28-0) positions both bromine atoms meta to the -CF₃ group, resulting in a different electronic landscape where both C–Br sites may exhibit more similar reactivity, reducing chemoselectivity in mono-functionalization [2]. The 2,5-pattern thus offers a predictable, electronically biased differentiation of the two leaving groups, a feature explicitly leveraged in terphenyl synthesis strategies.

Regioselectivity Cross-coupling DFT calculation

Availability of Certificated High-Purity Batches vs. Research-Grade Only Isomers

The target compound is stocked and supplied with full quality assurance documentation (Certificate of Analysis, Safety Data Sheet) from multiple independent vendors, including BoronCore (NLT 98%), Leyan (98%), and AKSci (95%) . The 3,5-dibromo isomer (CAS 109919-28-0) is listed at only 90% minimum purity from one supplier, while the 2,6-dibromo isomer (CAS 1803837-12-8) is available at 97% but from fewer catalog sources . For the 3-fluoro positional isomer (CAS 1803777-21-0), no boiling point or density data—experimental or predicted—are reported by any supplier, and the compound is noted as patent-protected with restricted sale . This creates a tangible procurement risk: the target isomer (1806353-61-6) offers documented purity specifications from multiple independent sources, whereas alternative isomers may lack validated analytical data or face patent-related supply constraints.

Supply chain reliability Quality documentation Procurement risk

Optimal Application Scenarios for 2,5-Dibromo-4-fluorobenzotrifluoride Based on Quantitative Differentiation Evidence


Sequential One-Pot Synthesis of Unsymmetrical Fluorinated Terphenyls

The two electronically differentiated C–Br bonds (Section 3, Evidence 3 and 5) enable a one-pot, two-step Suzuki-Miyaura sequence where the 4-position bromine reacts first with Aryl-B(OH)₂, followed by coupling of the 2-position bromine with a different arylboronic acid. This eliminates the need for intermediate isolation or re-bromination compared to mono-bromo analogs (CAS 40161-55-5) [1]. Published precedent with 1,4-dibromo-2-fluorobenzene demonstrates ~80% mono-coupling selectivity, supporting the feasibility of this strategy for the -CF₃-substituted analog [2].

Agrochemical Intermediate for Fluorinated Herbicide and Fungicide Scaffolds

The trifluoromethyl group, combined with two modifiable C–Br handles, maps onto the pharmacophoric requirements of modern fluorinated agrochemicals, where -CF₃ enhances metabolic stability and membrane permeability [1]. The compound has been identified as a building block for herbicides and pesticides [2]. The 98% minimum purity specification (Section 3, Evidence 2) ensures stoichiometric precision in multi-kilogram intermediate campaigns where impurity-derived byproducts can significantly affect cost and yield.

Medicinal Chemistry Library Expansion via Diversifiable Di-Bromo Scaffold

The orthogonal reactivity of the two C–Br bonds (Section 3, Evidence 3) allows medicinal chemists to generate structurally diverse analog libraries from a single precursor. The first coupling installs one aryl/heteroaryl group; the second coupling introduces diversity at the remaining position. This 'branching' strategy is more atom-efficient than preparing separate mono-bromo intermediates for each target compound [1]. The higher Br content and lower C–Br BDE relative to the dichloro analog (Section 3, Evidence 4) facilitate milder reaction conditions compatible with sensitive functionality.

Liquid Crystal and Advanced Materials Precursor Requiring High-Purity Isomer

Fluorinated terphenyls exhibit nematic liquid-crystalline phases, as demonstrated for 1,4-dialkynyl-2-fluorobenzenes derived from 1,4-dibromo-2-fluorobenzene [1]. The target compound's -CF₃ group imparts higher polarizability and altered mesomorphic behavior compared to non-fluorinated analogs. For materials applications, isomeric purity is paramount: even 2–5% of a positional isomer can disrupt liquid-crystalline phase behavior. The 98% minimum purity specification (Section 3, Evidence 2) and multi-vendor availability (Section 3, Evidence 6) make this isomer suitable for reproducible materials research.

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